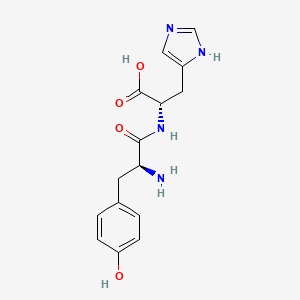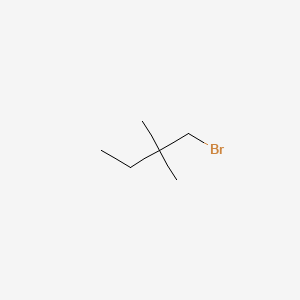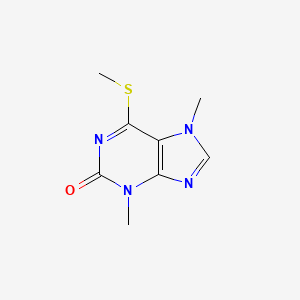
H-Tyr-His-OH
Descripción general
Descripción
The Tyr-His motif, a covalently linked histidine-tyrosine pair, is a significant structural feature in various proteins, including the cytochrome c oxidase (CcO). This motif is known for its role in electron transfer processes and radical formation, which are essential in enzymatic reactions and redox biology .
Synthesis Analysis
The synthesis of Tyr-His linked structures can be complex and is often studied within the context of larger biomolecules. For instance, the synthesis of tyroscherin, which includes a tyrosine residue, involves a cross metathesis reaction that allows for the generation of various diastereomers, indicating the intricate nature of synthesizing tyrosine-containing compounds . Additionally, the synthesis of polypeptides like poly(Tyr-Ala-Glu) involves multiple steps, including polymerization and protective group removal, highlighting the challenges in synthesizing sequences that include tyrosine .
Molecular Structure Analysis
The molecular structure of the Tyr-His motif has been extensively studied using ab initio methods, revealing insights into the energetics and structural flexibility of the cross-linked residues. The formation of a His-Tyr radical is influenced by the protonation state of the imino N site on the His residue, which affects the ionization potential and proton dissociation energy. This suggests that the molecular structure of Tyr-His is sensitive to its environment and can exhibit different properties based on the presence of substituents and charges .
Chemical Reactions Analysis
The chemical reactivity of the Tyr-His motif is exemplified by the formation of tyrosyl radicals during enzymatic reactions. In prostaglandin H synthase, a tyrosyl radical is formed during the peroxidase reaction, which is a critical step in the enzyme's mechanism. This radical formation is transient and has been studied using EPR spectroscopy, demonstrating the dynamic nature of tyrosine in biochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tyrosine-containing structures are influenced by their environment and the presence of other functional groups. For example, the polypeptide poly(Tyr-Ala-Glu) exhibits solubility changes based on pH and ionic strength, and its structure transitions between an alpha-helix and a random coil depending on these conditions. This indicates that tyrosine's properties are highly context-dependent . Additionally, the synthesis of tyrosine polyoxometalate nanotubes demonstrates the versatility of tyrosine in forming hybrid organic-inorganic materials with unique electrochemical properties .
Aplicaciones Científicas De Investigación
Proteómica y Modificación de Proteínas
Tyr-His: juega un papel significativo en el campo de la proteómica, particularmente en la modificación selectiva de proteínas y péptidos en residuos de tirosina. Esta modificación es crucial ya que la tirosina se encuentra en los sitios activos de numerosas enzimas y participa en las interacciones proteína-proteína y proteína-ligando . La naturaleza anfipática de la funcionalidad fenol en la cadena lateral de la tirosina contribuye tanto a las interacciones hidrofóbicas como a los enlaces de hidrógeno, convirtiéndola en un objetivo para modificaciones postraduccionales como la glicosilación, nitración, oxidación y fosforilación .
Optimización de Medicamentos
El dipéptido se utiliza en procesos de optimización de medicamentos. Las propiedades únicas de la tirosina, como su susceptibilidad a diversas modificaciones, la convierten en un objetivo atractivo para los químicos medicinales. Exploran la diversificación estructural de Tyr durante la optimización de fármacos peptídicos para mejorar la eficacia y la especificidad de los fármacos .
Administración Dirigida de Fármacos
En los sistemas de administración dirigida de fármacos, Tyr-His se puede utilizar para mejorar la administración de fármacos a tejidos o células específicos. Las capacidades de modificación selectiva de la tirosina permiten el desarrollo de conjugados de fármacos que pueden unirse selectivamente y ser captados por las células diana, lo que aumenta la concentración del fármaco en la ubicación deseada .
Desarrollo de Biomateriales
El dipéptido también es relevante en el desarrollo de biomateriales definidos. La funcionalización y conjugación de péptidos y proteínas en residuos de tirosina permite la creación de nuevos materiales con propiedades biológicas específicas, que pueden utilizarse en diversas aplicaciones médicas .
Manejo de la Hipertensión
Tyr-His: se ha demostrado que tiene un efecto significativo en la regulación de la presión arterial. Los estudios han demostrado que tanto la administración de una sola dosis como la aplicación oral repetitiva del dipéptido redujeron significativamente la presión arterial en ratas hipertensas espontáneamente .
Investigación de Bioluminiscencia
El compuesto está involucrado en el estudio de la bioluminiscencia, particularmente en el estudio estructural y de mutagénesis de las fotoproteínas responsables de la bioluminiscencia de los organismos marinos. La tríada Tyr-His-Trp, incluida el residuo Tyr, es crucial para la formación del emisor en la reacción de bioluminiscencia .
Transferencia de Electrones en la Fotosíntesis
Tyr-His: forma parte de un par de mediadores de carga en los organismos fotosintéticos. Facilita la transferencia de electrones desde el complejo de evolución de oxígeno hasta el donante primario oxidado en la fotosíntesis. Tras la oxidación, Tyr dona un protón a su compañero His unido, formando un radical tirosilo, que es un paso clave en el proceso fotosintético .
Secuenciación y Análisis de Péptidos
El dipéptido se utiliza en la secuenciación y el análisis de péptidos. Un nuevo método de hiperoxidación de tirosina permite la escisión selectiva de péptidos, lo que simplifica la secuenciación de péptidos cíclicos que contienen tirosina. Esto es particularmente útil para la determinación rápida de la secuencia de diversos péptidos cíclicos, lo que es esencial para comprender sus funciones biológicas .
Mecanismo De Acción
Target of Action
It’s known that tyrosine (tyr) residues play a crucial role in protein-protein and protein-ligand interactions . Histidine (His), on the other hand, is essential for many biochemical processes and is found in the active sites of numerous enzymes .
Mode of Action
Tyr residues are known to undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which are important in human disease states . His residues can synthesize histidine using a common biosynthetic pathway .
Biochemical Pathways
Histidine, a component of Tyr-His, is synthesized in most organisms, including bacteria, archaea, some lower eukaryotes, and plants . This biosynthesis occurs through a common pathway consisting of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many bacteria .
Pharmacokinetics
It’s known that tyr-his is used as an internal standard for histidine quantitative analysis .
Result of Action
It’s known that tyr-his is used as an internal standard for histidine quantitative analysis . The mapping profile of Tyr-His in rat tissue showed the highest concentrations of CAR and ANS were found in skeletal muscles (soleus, gastrocnemius, tibialis), followed by the heart, cerebellum, and brain .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYCZQENFIMC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427229 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3788-44-1 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of H-Tyr-His-OH?
A1: this compound, also known as Tyrosyl-Histidine, has the molecular formula C14H17N5O4 and a molecular weight of 319.32 g/mol.
Q2: What spectroscopic techniques have been employed to characterize this compound?
A: Researchers have utilized various spectroscopic methods for characterizing this compound and its derivatives, including:- Mass Spectrometry (MS) [, , ]: To identify and quantify this compound and its adducts in biological matrices, such as urine []. Cryo-ESI-MS was also employed to study the formation and reactivity of isoporphyrin derivatives, relevant to the Tyr-His cross-link biogenesis [].- UV-Vis Spectroscopy []: Used to investigate the pH dependency of absorption spectra in model complexes for the Cu(B) site of cytochrome c oxidase []. This technique was also used to characterize newly synthesized iron(III) meso-substituted isoporphyrins [].- NMR Spectroscopy (1H-NMR, 2H-NMR, CIDNP) [, , , ]: To characterize the structure and interactions of this compound and its analogs. 1H-NMR was employed to study ligand binding to the tissue-type plasminogen activator kringle 2 domain [], while 2H-NMR was used in the characterization of iron(III) meso-substituted isoporphyrins []. Time-resolved CIDNP was employed to study the kinetics of intramolecular electron transfer in photooxidized His-Tyr and Tyr-His dipeptides [].- Electron Paramagnetic Resonance (EPR) Spectroscopy [, , , ]: Applied to investigate the phenoxyl radical form in model complexes for the Cu(B) site of cytochrome c oxidase [], and to study trapped tyrosyl radical populations in modified reaction centers from Rhodobacter sphaeroides []. EPR was also used in the characterization of iron(III) meso-substituted isoporphyrins [] and to study intramolecular electron transfer in photooxidized His-Tyr and Tyr-His dipeptides [].- Resonance Raman (RR) Spectroscopy []: Employed to characterize the heme configuration and coordination in Y75H holo-HasAp, a variant of the hemophore HasAp involved in heme uptake in Pseudomonas aeruginosa [].
Q3: What is the significance of the Tyr-His motif in biological systems?
A: The Tyr-His motif is found in various proteins and enzymes where it plays crucial roles. For instance:- Cytochrome c oxidase (CcO): A post-translationally modified Tyr-His cross-link is essential for the enzyme's function, facilitating efficient four-electron reduction of oxygen to water while minimizing the production of harmful reactive oxygen species (ROS) []. This cross-linked tyrosine-histidine unit is also a minimal model for the Cu(B) site of CcO [].- Photosystem II (PSII): The Tyr-His interaction is crucial for the formation of the stable tyrosine radical (YD•) [, ]. This interaction likely facilitates proton-coupled electron transfer, contributing to the radical's stability [, ].- Hemophore HasAp: In Pseudomonas aeruginosa, the Tyr-His motif in the extracellular hemophore HasAp is critical for heme binding and its subsequent release to the HasR receptor [].
Q4: What are the key structural features of this compound that contribute to its biological activity?
A: While this compound itself might not be the active biological unit in many cases, its constituent amino acids, Tyrosine (Tyr) and Histidine (His), possess distinct structural features that are crucial for various biological functions:- Tyrosine: Its phenolic hydroxyl group can participate in hydrogen bonding and act as both a proton donor and acceptor. Additionally, tyrosine can be readily oxidized to form a stable tyrosyl radical, playing a vital role in electron transfer reactions within proteins [, , ].- Histidine: Its imidazole ring provides a site for metal ion coordination, as observed in zinc finger motifs [] and heme-containing proteins [, ]. The imidazole ring also acts as a proton acceptor, participating in proton transfer reactions, crucial for enzyme catalysis and radical stabilization [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)






![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)




